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Compound of Interest

Compound Name: (S)-2-(Piperidin-2-yl)acetic acid

Cat. No.: B1606360

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of
medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous
pharmaceuticals and natural alkaloids.[1][2] This framework offers a versatile, chemically
stable, and conformationally flexible scaffold that can be strategically functionalized to
modulate pharmacokinetic and pharmacodynamic properties.[1] The introduction of an acetic
acid moiety at the 2-position creates 2-(Piperidin-2-yl)acetic acid, a chiral molecule that serves
as a crucial building block in drug discovery. The (S)-enantiomer, in particular, is a key
intermediate for synthesizing complex molecules with specific stereochemical requirements,
enabling precise interactions with biological targets.[3] This guide provides a comprehensive
exploration of the chemical properties, synthesis, and structural nuances of (S)-2-(Piperidin-2-
yl)acetic acid, intended for professionals in drug development and chemical research.

Physicochemical and Structural Properties

(S)-2-(Piperidin-2-yl)acetic acid, also known as (S)-Homopipecolic acid, is a non-
proteinogenic amino acid. Its structure features a chiral center at the C2 position of the
piperidine ring, directly attached to the carboxymethyl group. This stereochemistry is
fundamental to its application in asymmetric synthesis.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1606360?utm_src=pdf-interest
https://pdf.benchchem.com/1277/literature_review_on_substituted_piperidine_acetic_acids.pdf
https://www.ijnrd.org/papers/IJNRD2402051.pdf
https://pdf.benchchem.com/1277/literature_review_on_substituted_piperidine_acetic_acids.pdf
https://www.mdpi.com/1422-0067/24/3/2937
https://www.benchchem.com/product/b1606360?utm_src=pdf-body
https://www.benchchem.com/product/b1606360?utm_src=pdf-body
https://www.benchchem.com/product/b1606360?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)
CAS Number 64625-19-0 [4]
Molecular Formula C7H13NO:2 [4115][6]
Molecular Weight 143.18 g/mol [41[6]
IUPAC Name ;ZCiSc:-Z-(Piperidin-2-yl)acetic 5]
Appearance White to off-white solid

Storage Sealed in dry, 2-8°C 41071
Topological Polar Surface Area  49.3 A2 [6]
Hydrogen Bond Donor Count 2 [6]
Hydrogen Bond Acceptor

C)(;untg p 3 ]
Rotatable Bond Count 2 [6]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-2-(Piperidin-2-yl)acetic acid is a critical process,
as the biological activity of its downstream products is often stereospecific. Common strategies
involve either the asymmetric synthesis from achiral precursors or the resolution of a racemic
mixture.

General Synthetic Approach

A prevalent method for creating the piperidine-2-acetic acid scaffold involves the catalytic
hydrogenation of its aromatic precursor, 2-pyridineacetic acid. This reduction saturates the
pyridine ring to yield racemic 2-(Piperidin-2-yl)acetic acid. The primary challenge then becomes
the separation of the (S)- and (R)-enantiomers.
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General Synthesis Workflow
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Caption: General workflow for synthesis and resolution.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by the formation of diastereomeric salts is the most common industrial method
for separating enantiomers.[8] This technique leverages the reaction of a racemic mixture with
a pure enantiomer of a chiral resolving agent. The resulting diastereomers possess different
physical properties, such as solubility, allowing for their separation by fractional crystallization.

[8][°]
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The following protocol is a representative methodology for resolving racemic 2-(Piperidin-2-
yl)acetic acid. The choice of resolving agent and solvent is critical and often requires empirical
optimization.

» Dissolution: A solution of racemic 2-(Piperidin-2-yl)acetic acid is prepared in a suitable
solvent, such as methanol or ethanol, at an elevated temperature to ensure complete
dissolution.

» Addition of Resolving Agent: A stoichiometric equivalent of a chiral resolving agent (e.g., (R)-
(-)-Mandelic acid or Di-benzoyl-L-tartaric acid) is added slowly to the solution with continuous
stirring.[10] The reaction converts the enantiomers into a pair of diastereomeric salts.

o (S)-acid + (R)-resolving agent — (S,R)-diastereomeric salt
o (R)-acid + (R)-resolving agent — (R,R)-diastereomeric salt

o Crystallization: The solution is allowed to cool slowly to room temperature, followed by
further cooling (e.g., to 4°C) to induce the crystallization of the less soluble diastereomeric
salt. The rate of cooling is crucial for obtaining high-purity crystals.

« |solation: The crystallized diastereomeric salt is isolated by filtration and washed with a small
amount of cold solvent to remove impurities.

 Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water, and the
pH is adjusted with an acid or base to break the salt bond, liberating the free enantiomer and
the resolving agent.

o Extraction and Purification: The desired (S)-enantiomer is then extracted from the aqueous
solution using an appropriate organic solvent and purified further, typically by
recrystallization, to yield the final high-purity product.

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric
strain.[11] For 2-substituted piperidines, the substituent can exist in either an axial or equatorial
position. The conformational equilibrium of (S)-2-(Piperidin-2-yl)acetic acid is influenced by
steric hindrance and intramolecular interactions.
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Generally, the equatorial conformation is favored for the carboxymethyl group to minimize 1,3-
diaxial interactions with the axial hydrogens at C4 and C6.[12] However, the protonation state
of the ring nitrogen and the carboxylic acid, as well as the solvent environment, can
significantly influence this equilibrium.[13] For instance, protonation of the nitrogen can lead to
electrostatic interactions that may stabilize the axial conformer under certain conditions.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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